molecular formula C12H23N3O3 B1522458 tert-butyl 3-[(N'-hydroxycarbamimidoyl)methyl]piperidine-1-carboxylate CAS No. 1258828-07-7

tert-butyl 3-[(N'-hydroxycarbamimidoyl)methyl]piperidine-1-carboxylate

Cat. No.: B1522458
CAS No.: 1258828-07-7
M. Wt: 257.33 g/mol
InChI Key: JCKXVRWKUAWHIK-UHFFFAOYSA-N
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Description

tert-Butyl 3-[(N'-hydroxycarbamimidoyl)methyl]piperidine-1-carboxylate is a high-value piperidine-based chemical building block protected by a Boc (tert-butoxycarbonyl) group, designed exclusively for research and development applications. This compound features a central N-hydroxycarbamimidoyl functional group, which is a key pharmacophore in medicinal chemistry known for its ability to chelate metal ions and participate in hydrogen bonding. This makes it a versatile intermediate in the design and synthesis of novel bioactive molecules. Compounds with similar N-Boc protected piperidine scaffolds and amidoxime functionalities have demonstrated significant research value as key intermediates in the development of inhibitors for enzymes like human butyrylcholinesterase (BuChE) . The Boc group enhances the molecule's solubility in organic solvents and allows for facile deprotection under mild acidic conditions, enabling further selective functionalization at the piperidine nitrogen atom during multi-step synthetic routes. The structural features of this reagent suggest its primary utility in pharmaceutical research for constructing potential therapeutics, particularly in the areas of neuroscience and central nervous system (CNS) disorders, where piperidine derivatives are extensively explored . As a chemical intermediate, it can be used to generate diverse libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended for use by qualified laboratory personnel only. It is strictly for research purposes and is not intended for diagnostic, therapeutic, or any human use. All handling and storage must be performed in accordance with appropriate laboratory safety protocols.

Properties

IUPAC Name

tert-butyl 3-[(2Z)-2-amino-2-hydroxyiminoethyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O3/c1-12(2,3)18-11(16)15-6-4-5-9(8-15)7-10(13)14-17/h9,17H,4-8H2,1-3H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCKXVRWKUAWHIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CC(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl 3-[(N'-hydroxycarbamimidoyl)methyl]piperidine-1-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C11_{11}H22_{22}N4_{4}O3_{3}
  • Molecular Weight : 230.32 g/mol
  • CAS Number : 162167-97-7

The compound's biological activity can be attributed to its interaction with various biological targets, including enzymes and receptors. It is hypothesized that the hydroxycarbamimidoyl group enhances binding affinity to target proteins, potentially modulating their activity.

Inhibition Studies

Research indicates that this compound exhibits significant inhibitory effects on several enzymes, including glycogen synthase kinase 3 beta (GSK-3β). GSK-3β is a critical regulator in multiple signaling pathways, making it a target for drug development in conditions such as Alzheimer's disease.

Compound Target IC50_{50} (nM)Comments
This compoundGSK-3β480Promising inhibitor with potential neuroprotective effects.
Other derivativesVarious enzymesVariesStructure-activity relationship studies ongoing.

Case Studies

  • Neuroprotection : In a study involving neuronal cell lines, the compound demonstrated protective effects against oxidative stress, suggesting potential applications in neurodegenerative diseases.
  • Anticancer Activity : Preliminary investigations have shown that derivatives of this compound exhibit antiproliferative properties against various cancer cell lines, warranting further exploration into its therapeutic efficacy.

Structure-Activity Relationships (SAR)

The biological potency of this compound has been enhanced through modifications to its structure. The introduction of different substituents on the piperidine ring has been shown to affect binding affinity and selectivity towards specific targets.

Research Findings

Recent studies have utilized molecular dynamics simulations to predict the binding interactions between the compound and its targets, providing insights into its mechanism of action at the molecular level. These simulations have highlighted key interactions within the binding pocket that contribute to its inhibitory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-butyl 3-[(N'-hydroxycarbamimidoyl)methyl]piperidine-1-carboxylate with analogous piperidine/azetidine derivatives, focusing on structural features, synthesis, and applications.

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituent(s) Molecular Weight (g/mol) Key Applications/Properties Reference(s)
Target Compound : this compound Piperidine N'-hydroxycarbamimidoyl methyl 243.30 Metalloenzyme inhibition, NOS modulation
tert-Butyl 4-(4-methylpentyl)piperidine-1-carboxylate (3b) Piperidine 4-methylpentyl 271.41 Synthetic intermediate for lipidated drugs
tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate Piperidine 2-hydroxyethyl 229.31 Hydrophilic drug delivery systems
tert-Butyl 3-((7-methoxy-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidine-1-carboxylate (6f) Piperidine Methoxy-pyrimidoindole, methylamino ~450 (estimated) Chiral stationary phases for (U)HPLC
tert-Butyl 3-[(N'-hydroxycarbamimidoyl)methyl]azetidine-1-carboxylate Azetidine N'-hydroxycarbamimidoyl methyl 229.28 Smaller ring size; enhanced ring strain

Structural and Functional Differences

Core Heterocycle: The target compound and most analogs (e.g., 3b, 6f) feature a piperidine ring (6-membered), which offers conformational flexibility.

Substituent Effects: N'-Hydroxycarbamimidoyl Group: Unique to the target compound, this group enables metal coordination (e.g., Fe²⁺, Cu²⁺) and participation in redox reactions, relevant to NOS inhibition . Pyrimidoindole Derivatives (6f–6i): These contain aromatic heterocycles (e.g., 7-methoxy or 6-chloro substituents), enhancing π-π stacking interactions for HPLC stationary phases . Hydrophilic vs. Lipophilic Groups: The 2-hydroxyethyl substituent (CAS 146667-84-7) increases hydrophilicity, while the 4-methylpentyl group in 3b improves lipid solubility for membrane-targeting applications .

Research Findings and Data

Table 2: NMR and MS Data for Selected Compounds

Compound ¹H NMR Key Signals (δ, ppm) HRMS (m/z) [M+H]+ Reference
Target Compound Not reported in evidence 243.30 (theoretical)
3b (tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate) 1.38 (s, 9H, Boc), 1.20–1.60 (m, 13H, CH₂) 271.41 (observed)
6f (pyrimidoindole derivative) 3.85 (s, 3H, OCH₃), 7.45 (d, J=8.5 Hz, 1H, Ar-H) 450.22 (observed)

Preparation Methods

Starting Materials and Precursors

Stepwise Synthesis

Step Reaction Type Description Key Reagents/Conditions
1 Protection Boc protection of piperidine nitrogen to yield tert-butyl piperidine-1-carboxylate Boc2O, base (e.g., triethylamine), solvent
2 Alkylation Introduction of chloromethyl or bromomethyl group at 3-position Alkyl halide, base, solvent
3 Nitrile introduction Conversion of halomethyl to nitrile group via nucleophilic substitution Cyanide source (e.g., NaCN), solvent
4 Amidoxime formation Conversion of nitrile to amidoxime using hydroxylamine Hydroxylamine hydrochloride, base, solvent, heat
5 Purification and isolation Extraction, crystallization, or chromatography to isolate the target compound Various purification techniques

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Notes
Boc Protection Boc2O, triethylamine, dichloromethane Standard protection of piperidine nitrogen
Halomethyl Introduction 3-chloromethyl or 3-bromomethyl piperidine Alkylation step, base-assisted
Nitrile Formation Sodium cyanide, DMF or DMSO Nucleophilic substitution
Amidoxime Formation Hydroxylamine hydrochloride, base, reflux Conversion of nitrile to amidoxime
Purification Chromatography or crystallization To isolate pure target compound

Notes on Analytical Characterization

  • NMR Spectroscopy : Confirms the presence of Boc group and amidoxime functionality.
  • Mass Spectrometry : Confirms molecular weight consistent with this compound.
  • IR Spectroscopy : Characteristic N-OH stretch of amidoxime and carbamate C=O stretch.

Q & A

Q. What are the key synthetic routes for tert-butyl 3-[(N'-hydroxycarbamimidoyl)methyl]piperidine-1-carboxylate, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step protocols, including cyclization to form the piperidine core and subsequent functionalization of the hydroxycarbamimidoyl group. For example, hydroxylamine aqueous solutions (e.g., 50% w/w) are critical for introducing the N'-hydroxycarbamimidoyl moiety via nucleophilic addition or condensation reactions under reflux conditions . Optimization of catalysts (e.g., Lewis acids) and solvent systems (e.g., ethanol or THF) can enhance reaction efficiency. Post-synthetic purification via silica gel chromatography or recrystallization is recommended to achieve >95% purity .

Q. How can researchers characterize the structural and functional integrity of this compound?

Key characterization methods include:

  • NMR spectroscopy : To confirm the presence of the tert-butyl group (δ ~1.4 ppm for 9H singlet) and hydroxycarbamimidoyl protons (δ ~5-7 ppm for exchangeable NH/OH groups) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (C₁₁H₂₁N₃O₃) and detects isotopic patterns .
  • X-ray crystallography : Resolves conformational rigidity of the piperidine ring and spatial orientation of functional groups .

Q. What role does the hydroxycarbamimidoyl group play in the compound’s reactivity?

The hydroxycarbamimidoyl group (-NH-C(=NH)-OH) acts as a bifunctional moiety, enabling hydrogen bonding with biological targets (e.g., enzymes) and participation in chelation or redox reactions. Its tautomeric equilibrium (imine vs. hydroxylamine forms) may influence binding affinity in biological assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

SAR studies should systematically modify:

  • Piperidine substituents : Replace the tert-butyl group with other carbamates (e.g., benzyl or methyl) to assess steric effects on target binding .
  • Hydroxycarbamimidoyl analogs : Substitute with amidoxime or guanidine groups to compare hydrogen-bonding capacity and metabolic stability .
  • In vitro assays : Use enzyme inhibition assays (e.g., fluorescence polarization) to quantify interactions with targets like kinases or proteases .

Q. What strategies mitigate instability of the hydroxycarbamimidoyl group under physiological conditions?

Instability arises from hydrolysis or oxidation. Mitigation approaches include:

  • pH optimization : Buffered solutions (pH 6-7) reduce hydrolytic degradation .
  • Protecting groups : Temporarily mask the hydroxycarbamimidoyl group with acetyl or Boc during storage .
  • Lyophilization : Stabilize the compound in solid form for long-term storage .

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies may stem from impurities or assay conditions. Recommended steps:

  • Reproducibility checks : Validate purity via HPLC (>98%) and replicate assays under standardized conditions (e.g., fixed temperature and ionic strength) .
  • Target validation : Use CRISPR knockouts or siRNA silencing to confirm specificity for suspected biological targets .
  • Meta-analysis : Compare data across multiple studies to identify confounding variables (e.g., solvent effects in cell-based assays) .

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) can model binding modes to enzymes or receptors. Focus on:

  • Hydrogen-bond networks : Between the hydroxycarbamimidoyl group and catalytic residues .
  • Free energy calculations : Estimate binding affinity (ΔG) using MM/PBSA or MM/GBSA methods . Validate predictions with experimental techniques like surface plasmon resonance (SPR) .

Methodological Considerations

Q. How should researchers handle discrepancies in reported toxicity profiles?

Toxicity data may vary due to differences in cell lines or exposure times. Best practices include:

  • Dose-response curves : Use at least five concentrations to calculate IC₅₀ values .
  • Comparative studies : Test alongside structurally related compounds (e.g., tert-butyl piperidine carboxylates without the hydroxycarbamimidoyl group) to isolate toxicity mechanisms .
  • In vivo models : Zebrafish or murine models provide translational insights into systemic effects .

Q. What are the challenges in scaling up synthesis for preclinical studies?

Scaling up requires:

  • Catalyst optimization : Transition from stoichiometric to catalytic reagents (e.g., Pd/C for hydrogenation) to reduce costs .
  • Flow chemistry : Improve yield consistency and safety for exothermic reactions .
  • Quality control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl 3-[(N'-hydroxycarbamimidoyl)methyl]piperidine-1-carboxylate
Reactant of Route 2
tert-butyl 3-[(N'-hydroxycarbamimidoyl)methyl]piperidine-1-carboxylate

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